molecular formula C7H13NO2 B2825380 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane CAS No. 2418731-80-1

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane

Cat. No.: B2825380
CAS No.: 2418731-80-1
M. Wt: 143.186
InChI Key: SGYYCBJUXXULQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane has various applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the positioning of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

7-methyl-2,8-dioxa-5-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6-2-8-7(5-10-6)3-9-4-7/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYYCBJUXXULQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2(COC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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